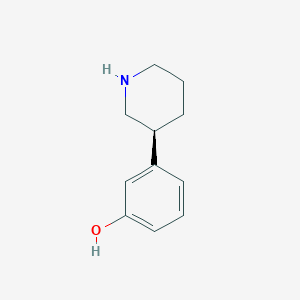

Phenol, 3-(3S)-3-piperidinyl-

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

3-[(3S)-piperidin-3-yl]phenol |

InChI |

InChI=1S/C11H15NO/c13-11-5-1-3-9(7-11)10-4-2-6-12-8-10/h1,3,5,7,10,12-13H,2,4,6,8H2/t10-/m1/s1 |

InChI Key |

HYUOAVGLJXTEGX-SNVBAGLBSA-N |

Isomeric SMILES |

C1C[C@H](CNC1)C2=CC(=CC=C2)O |

Canonical SMILES |

C1CC(CNC1)C2=CC(=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for Phenol, 3 3s 3 Piperidinyl and Its Analogues

Stereoselective Synthesis Approaches for Chiral Piperidines

The creation of piperidines with specific three-dimensional arrangements is crucial for their biological function. Several strategies have been developed to control the stereochemistry of these molecules. rsc.org

Asymmetric Catalysis in Piperidine (B6355638) Ring Formation

Asymmetric catalysis offers an efficient route to enantiomerically enriched piperidines. This approach utilizes chiral catalysts to control the stereochemical outcome of the ring-forming reaction. rsc.org For instance, chiral phosphoric acids have been employed as catalysts in the enantioselective intramolecular cyclization of unsaturated acetals to produce functionalized chiral piperidines. umich.edu The reaction's selectivity is highly dependent on the solvent, with nonpolar hydrocarbon-based solvents generally providing better yields and enantioselectivities. umich.edu

Another powerful method involves the dearomatization of pyridinium (B92312) salts through iridium-catalyzed asymmetric hydrogenation, which can produce piperidine derivatives with high stereoselectivity. nih.gov Similarly, rhodium and palladium catalysts are effective for pyridine (B92270) hydrogenation. nih.gov Gold(I) complexes have also been used to catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov

Recent advancements have also seen the development of regio- and diastereoselective syntheses of polysubstituted piperidines through radical [4 + 2] cycloaddition of 3-aroyl azetidines and various alkenes, a process enabled by diboron (B99234) compounds and 4-phenylpyridine. mdpi.com

Chiral Auxiliary-Mediated Stereocontrol

The use of chiral auxiliaries is a well-established method for controlling stereochemistry during the synthesis of piperidine rings. rsc.org This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate to direct the formation of a specific stereoisomer. whiterose.ac.uk After the desired stereocenter is created, the auxiliary is removed. whiterose.ac.uk

Examples of chiral auxiliaries used in piperidine synthesis include (+)-(S,S)-pseudoephedrine and oxazolidinone-type auxiliaries. whiterose.ac.uk N-Sulfinyl amines have also proven to be effective S-chiral auxiliaries that can be readily removed under acidic conditions. whiterose.ac.uk A notable application is the use of an imidazolidinone-based chiral auxiliary in the asymmetric synthesis of 3-substituted-3-hydroxy-2-oxindoles, which are key intermediates for various natural products. researchgate.net

Furthermore, a Diels-Alder approach has been utilized for the stereoselective synthesis of polysubstituted piperidines, where a chiral auxiliary is employed in the asymmetric synthesis of a pentasubstituted piperidine. nih.gov This methodology provides a piperidine scaffold with easily modifiable points of diversity due to the incorporation of orthogonal protecting groups. nih.gov Another strategy involves an asymmetric amidoalkylation mediated by a chiral enamide, leading to α-substituted piperidines of high enantiomeric purity. uni-muenchen.de

Biocatalytic Transformations and Enzymatic Routes

Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral piperidines, offering high enantio- and regioselectivity under mild conditions. nih.govacs.orgresearchgate.net Enzymes, acting as natural catalysts, can facilitate transformations that are often challenging to achieve with traditional chemical methods. researchgate.net

A chemo-enzymatic approach combining chemical synthesis with biocatalysis has been developed for the asymmetric dearomatization of activated pyridines. nih.govacs.org This method utilizes a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.govacs.org This has been successfully applied to the synthesis of key intermediates for several pharmaceutical drugs. nih.govacs.org

Multi-enzymatic and chemo-enzymatic methods have also been reported for preparing piperidines with multiple stereocenters from achiral precursors in just two steps. wiley.com These methods achieve stereocontrol through a highly enantioselective transamination, followed by a diastereoselective reduction of the resulting unsaturated N-heterocycles. wiley.com Transaminases have also been used for the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones, achieving high yields and enantiomeric excesses. researchgate.net

Research is also focused on developing new biocatalytic routes from sustainable sources, such as biomass, to produce substituted pyridines and piperidines, which are valuable intermediates in pharmaceutical synthesis. ukri.org

Classical and Modern Organic Synthesis Techniques

Alongside stereoselective methods, classical and modern organic synthesis techniques remain vital for constructing the piperidinyl phenol (B47542) framework.

Sequential Introduction via Friedel-Crafts Acylation and Suzuki-Miyaura Coupling

The Friedel-Crafts acylation is a fundamental reaction in organic synthesis for forming carbon-carbon bonds and is frequently used to introduce an acyl group to an aromatic ring. researchgate.net However, this method can have limitations, such as the use of harsh reaction conditions and potential for low regioselectivity. nih.gov

The Suzuki-Miyaura cross-coupling reaction offers a milder and more versatile alternative for creating carbon-carbon bonds. mdpi.com This palladium-catalyzed reaction couples an organoboron compound with a halide or triflate. mdpi.com It has been utilized in the synthesis of biphenyl (B1667301) derivatives, which can be precursors to complex molecules. gre.ac.uknih.gov While less common for direct acylation, the Suzuki-Miyaura reaction can be adapted for this purpose, for example, through the coupling of boronic acids with acyl chlorides or anhydrides. nih.gov This approach is often superior in terms of reaction conditions, efficiency, and functional group compatibility. nih.gov

Mannich Reactions for Substituted Piperidinyl Phenol Derivatives

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen (like a phenol), an aldehyde (often formaldehyde), and a primary or secondary amine (such as piperidine). acad.ronih.gov This reaction provides a direct method to introduce an aminoalkyl group onto a molecule. ias.ac.in

Phenols are classic substrates for the Mannich reaction, with aminomethylation typically occurring at the position ortho to the hydroxyl group. acad.ro This reaction has been used to synthesize a variety of substituted piperidinyl phenols. researchgate.net The resulting Mannich bases often exhibit enhanced solubility and can possess significant biological activity. ias.ac.in Solvent-free conditions using infrared light irradiation have been reported for the one-pot Mannich synthesis of methylpiperidinyl phenols. researchgate.net

One-Pot Tandem Reaction Strategies (e.g., Ullmann Coupling and Ester Hydrolysis)

One-pot tandem reactions offer an efficient approach to complex molecules by combining multiple synthetic steps without isolating intermediates. A notable strategy involves the dearomative [3+2] spiroannulation of in situ generated ortho-quinone methides (o-QMs) and nitrile oxides. arkat-usa.org This catalyst-free, three-component reaction of a phenol, an aldehyde, and a chlorobenzaldehyde oxime, using piperidine as a traceless additive, yields spiro decene-6-ones with good yields and high diastereoselectivity. arkat-usa.org

The Ullmann-type coupling is another key one-pot strategy. organic-chemistry.org This copper-catalyzed reaction facilitates the formation of C-N and C-O bonds. nih.gov For instance, the O-arylation of phenols with aryl halides can be achieved under mild conditions using a Cu2O/1H-imidazole-4-carboxylic acid catalytic system. nih.gov Advances in this area have also enabled the Ullmann coupling of sterically hindered phenols and aryl halides using inexpensive ligands like picolinic acid. nih.gov Furthermore, a one-pot, three-component domino reaction catalyzed by Zn/CuI/TFA has been developed to construct phenanthrene (B1679779) derivatives from biphenyl-2-carbaldehydes, terminal alkynes, and piperidine. acs.org

Direct Alkylation and Transition Metal-Catalyzed Coupling Approaches

Direct alkylation of phenols and transition metal-catalyzed cross-coupling reactions are fundamental methods for synthesizing piperidine-containing phenolic compounds. The regioselective alkylation at the 3-position of piperidine can be achieved by converting piperidine to N-chloropiperidine, followed by dehydrohalogenation to produce Δ¹-piperideine, which can then be alkylated. odu.edu Phenolic O-alkylation can be performed with high yield and no racemization using aqueous KOH/DMSO. researchgate.net

Transition metal catalysis, particularly with palladium and rhodium, is widely employed. eie.gr A rhodium-catalyzed asymmetric carbometalation of dihydropyridines with arylboronic acids provides access to enantioenriched 3-substituted piperidines. acs.orgsnnu.edu.cn This method demonstrates broad functional group tolerance, including unprotected phenols. acs.org Similarly, cobalt-catalyzed arylation of iodo-substituted N-heterocycles with Grignard reagents offers an efficient route to (hetero)aryl substituted saturated cyclic amines. researchgate.net Ullmann and Buchwald-Hartwig type couplings are common for N-arylation of piperidine, utilizing a range of transition metal catalysts including copper, iron, nickel, and palladium. tandfonline.com

Microwave-Assisted Synthesis of Phenol, 3-(3S)-3-piperidinyl- Analogues

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. anton-paar.comcem.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including piperidine derivatives. mdpi.com

For example, a solvent-free, one-pot Mannich reaction of phenols, formaldehyde, and secondary amines (like piperidine) under infrared irradiation provides a rapid and efficient route to methylpiperidinyl phenols. researchgate.net Microwave irradiation has also been utilized in the one-pot synthesis of pyrazolo[3,4-b]quinolines and pyrazolo[3,4-c]pyrazoles, highlighting its utility in constructing complex heterocyclic systems. cem.com The efficiency of microwave heating stems from its direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating. anton-paar.com

Intramolecular Cyclization and Radical Approaches in Piperidine Scaffold Construction

Intramolecular cyclization is a key strategy for constructing the piperidine ring. Various methods, including metal-catalyzed, electrophilic, and radical cyclizations, have been developed. nih.gov Gold(I)-catalyzed intramolecular dearomatization/cyclization of 1,6-enynes is one such method for producing polysubstituted alkylidene piperidines. nih.govmdpi.com Another approach involves the diastereoselective reductive cyclization of N-functionalized amino acetals, where the stereochemistry is controlled during a preceding nitro-Mannich reaction. mdpi.com

Radical-mediated cyclizations offer a powerful alternative for piperidine synthesis. beilstein-journals.org For instance, a cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes can produce various piperidines in good yields. mdpi.com Copper-catalyzed intramolecular radical C-H amination/cyclization provides another route to piperidines via a 1,6-hydrogen atom transfer. nih.govmdpi.com These radical approaches are often characterized by their tolerance of various functional groups and their ability to form sterically congested C-C and C-N bonds.

Optimization of Synthetic Pathways and Yield Enhancement

Optimizing synthetic pathways is crucial for the efficient and scalable production of chiral piperidine derivatives. This often involves screening different catalysts, ligands, solvents, and reaction conditions. For instance, in the rhodium-catalyzed asymmetric carbometalation of dihydropyridines, a screen of various chiral ligands and bases revealed that a specific combination of a chiral bisphosphine ligand and CsOH in a mixed solvent system provided the optimal yield and enantioselectivity. acs.org

The choice of protecting groups also plays a critical role. The use of trimethylsilyl (B98337) groups for the temporary protection of phenolic and carboxylate oxygens in (S)-tyrosine enabled selective N-sulfonylation in high yield. researchgate.net Furthermore, process development for the synthesis of complex molecules like the drug Niraparib, which features a 3-aryl-piperidine moiety, has led to novel asymmetric routes converging on a high-yielding, regioselective, copper-catalyzed N-arylation as a late-stage fragment coupling step. acs.org

Isolation and Purification Strategies for Chiral Compounds

The isolation and purification of chiral compounds are critical steps to obtain enantiomerically pure products. Chiral chromatography is a primary technique for separating enantiomers. For example, nipecotic acid amides, which are N-substituted carbamoylpiperidines, have been successfully resolved using an α1-acid glycoprotein (B1211001) (AGP) chiral column. nih.gov The separation is influenced by mobile phase parameters such as pH, buffer ionic strength, and the concentration of cationic and uncharged modifiers, suggesting that both ionic and hydrophobic interactions are key to retention and resolution. nih.gov

Classical resolution using chiral resolving agents is another common method. For instance, (S)-piperidine-2-ethanol has been resolved from a racemic mixture using N-acetyl-L-Leucine. google.com The process involves the formation of a diastereomeric salt complex, followed by isolation, and optionally, recrystallization to enhance enantiomeric purity. google.com The choice of solvent system for complex formation and recrystallization is crucial for achieving high enantiomeric excess. google.com

Molecular Structure and Conformation Analysis

Advanced Spectroscopic Characterization

Spectroscopic techniques are pivotal in elucidating the structural features of "Phenol, 3-(3S)-3-piperidinyl-". Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with Infrared (IR) spectroscopy and Mass Spectrometry (MS), provides a comprehensive understanding of its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H, ¹³C, Variable Temperature NMR)

¹H and ¹³C NMR spectroscopy are fundamental tools for determining the molecular structure of organic compounds. For derivatives of 3-piperidinyl-phenol, these techniques identify the substituents on both the piperidine (B6355638) ring and the phenol (B47542) group. The chemical shifts and coupling constants in ¹H NMR spectra are particularly useful for confirming the stereochemistry, such as the axial versus equatorial positions of protons on the piperidine ring. asianpubs.org

In many organic compounds, proton exchange rates can affect the resolution of NMR spectra. researchgate.netmdpi.com For phenolic compounds, the hydroxyl proton signal can be broad at room temperature due to this exchange. researchgate.netmdpi.com Lowering the temperature can reduce the exchange rate, resulting in sharper peaks. researchgate.netmdpi.com For instance, in some complex phenols, certain hydroxyl signals only become clearly visible at temperatures below 240 K. researchgate.netmdpi.com The use of additives like picric acid can also sharpen these signals, enabling more detailed structural analysis through techniques like ¹H-¹³C HMBC-NMR. researchgate.netmdpi.com

Variable Temperature (VT) NMR studies are particularly insightful for understanding dynamic processes, such as ring inversion or restricted rotation. For a related compound, (E)-3-(piperidinyl)-1-(2'-hydroxyphenyl)-prop-2-en-1-one, VT-NMR revealed a lower energy barrier for the rotation of the piperidine ring compared to a similar compound with a pyrrolidine (B122466) ring. researchgate.net This difference was attributed to less effective pi electron delocalization along the C-sp2-N bond in the piperidine derivative. researchgate.net Such studies on chiral molecules can also help distinguish between different conformers or aggregation states in solution. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Phenol Derivatives This table is a generalized representation based on typical chemical shifts for related structures and does not represent the exact values for Phenol, 3-(3S)-3-piperidinyl- due to the lack of specific data in the search results.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 115 - 130 |

| Phenolic OH | 4.0 - 7.0 (broad) | - |

| Piperidine CH (axial) | ~2.6 | ~45-55 |

| Piperidine CH (equatorial) | ~3.1 | ~45-55 |

| Piperidine CH2 | 1.5 - 1.9 | ~25-30 |

| C-OH | - | 150 - 160 |

Note: Specific chemical shifts can vary significantly depending on the solvent and other substituents on the molecule. docbrown.info

Infrared (IR) and Mass Spectrometric Characterization

Infrared (IR) spectroscopy is used to confirm the presence of specific functional groups within a molecule. For "Phenol, 3-(3S)-3-piperidinyl-", a prominent feature in the IR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. libretexts.orglibretexts.org The exact position and broadness of this peak can provide information about hydrogen bonding. nii.ac.jpresearchgate.net Other expected absorptions would include C-H stretching vibrations for the aromatic and piperidine rings, and C-C stretching vibrations within the aromatic ring. libretexts.org

Mass spectrometry (MS) is employed to determine the molecular weight and formula of a compound. High-Resolution Mass Spectrometry (HRMS) can validate the molecular formula with high accuracy. The fragmentation pattern observed in the mass spectrum can also offer clues about the molecule's structure. For phenolic compounds, common fragmentation pathways include the loss of the hydroxyl group or cleavage of the ring structure. docbrown.inforesearchgate.net

Crystallographic Studies of Phenol, 3-(3S)-3-piperidinyl- and Related Complexes

Crystallographic studies, particularly single crystal X-ray diffraction, provide the most definitive information about the three-dimensional structure of a molecule in the solid state.

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal packing of "Phenol, 3-(3S)-3-piperidinyl-" would be significantly influenced by intermolecular interactions, most notably hydrogen bonding involving the phenolic hydroxyl group and the piperidine nitrogen. nih.govscirp.org The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor. These interactions play a crucial role in the formation of supramolecular structures. scirp.orgresearchgate.net Intramolecular hydrogen bonds, for instance between the phenolic proton and the piperidine nitrogen, can also occur and influence the molecule's conformation. researchgate.netresearchgate.net Studies on related systems have shown that such hydrogen bonds can be identified and characterized using spectroscopic and computational methods. nih.gov

Conformational Analysis of the Piperidine Ring and Phenolic Moiety

The piperidine ring in "Phenol, 3-(3S)-3-piperidinyl-" is expected to adopt a chair conformation, which is the most stable conformation for six-membered rings. asianpubs.orgmdpi.com The substituents on the piperidine ring can occupy either axial or equatorial positions, and their relative orientation is a key aspect of the molecule's stereochemistry. asianpubs.org The conformation of the piperidine ring and the orientation of the phenolic moiety relative to it are crucial for its interaction with biological targets. researchgate.net The analysis of coupling constants in ¹H NMR spectra can provide strong evidence for the predominant conformation in solution. asianpubs.org For instance, the introduction of a substituent at the C-3 position of the piperidine ring can cause a flattening of the ring. asianpubs.org

Assessment of Stereochemical Purity and Enantiomeric Excess

The determination of stereochemical purity and enantiomeric excess (ee) is a critical aspect of the analysis of chiral compounds like Phenol, 3-(3S)-3-piperidinyl-. Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present compared to the other. Given that the biological activity of enantiomers can differ significantly, ensuring the desired stereoisomer is present in high purity is paramount in many applications. A variety of analytical techniques are employed to quantify the enantiomeric composition of chiral piperidines and their derivatives.

The most common and accurate methods for determining enantiomeric excess include chromatographic techniques and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for separating and quantifying enantiomers. This is typically achieved by using a chiral stationary phase (CSP) in the chromatography column. The CSP creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with different stabilities. This difference in interaction strength leads to different retention times for each enantiomer, allowing for their separation and quantification.

For instance, HPLC methods have been established for the analysis of related piperidine structures. One approach involves derivatizing the amine with a reagent like benzoyl chloride, followed by analysis on a chiral chromatographic column to determine the enantiomeric excess. Another strategy is the preparative separation of racemates using techniques like Simulated Moving Bed (SMB) chromatography, which allows for the isolation of all four enantiopure isomers of certain 3,5-disubstituted piperidine derivatives on a large scale.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is another widely used method for determining enantiomeric excess. Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary is required to induce a chemical shift difference between them. This can be achieved in two primary ways:

Chiral Derivatizing Agents (CDAs): The analyte is reacted with a pure chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, and the ratio of their corresponding signal integrations directly correlates to the enantiomeric excess of the original sample.

Chiral Solvating Agents (CSAs) or Chiral Shift Reagents: These agents form non-covalent diastereomeric complexes with the enantiomers. Lanthanide-based chiral shift reagents, for example, can induce significant separation of signals for the enantiomers. In one study on a related trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, S-(+)-2,2,2-trifluoro-1-(9-anthryl)-ethanol was used as a chiral shift reagent in ¹H NMR to successfully determine a 95:5 ratio of enantiomers.

The choice of method depends on factors such as the nature of the compound, the required sensitivity, and the availability of instrumentation. Biocatalytic methods, for example, have been reported to produce related compounds like (S)-1-Boc-3-hydroxypiperidine with an enantiomeric excess greater than 99%, a value confirmed by these analytical techniques.

Table 1: Analytical Methods for Determining Enantiomeric Excess

| Technique | Principle | Advantages | Considerations/Disadvantages |

|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) leads to different retention times. | High accuracy, sensitivity, and resolution; widely applicable. | Requires development of specific methods; CSPs can be expensive. |

| Chiral GC | Separation based on the formation of diastereoisomeric complexes between enantiomers and a chiral stationary phase. | High efficiency and sensitivity, especially for volatile compounds. | Analyte must be volatile or derivatized to become volatile. |

| NMR with Chiral Derivatizing Agents (CDAs) | Covalent bonding with a chiral agent to form diastereomers with distinct NMR signals. | Provides direct structural information; does not require specialized chromatographic columns. | Derivatization reaction must go to completion; reagent may introduce impurities. |

| NMR with Chiral Solvating/Shift Agents (CSAs) | Non-covalent interaction with a chiral agent induces chemical shift non-equivalence between enantiomers. | Fast, non-destructive, and requires small sample amounts. | Signal separation can be small; reagent can cause line broadening; expensive reagents (e.g., lanthanides). |

Table 2: Examples of Reported Enantiomeric Excess (ee) for Related Piperidine Compounds

| Compound | Method of Synthesis/Resolution | Reported Enantiomeric Excess (ee) | Analytical Method |

|---|---|---|---|

| (S)-1-Boc-3-hydroxypiperidine | Biocatalytic asymmetric reduction | >99% | Not specified, likely chiral GC/HPLC. |

| (S)-1-Boc-3-hydroxypiperidine | L-proline catalyzed α-aminooxylation route | 97% | Not specified, likely chiral GC/HPLC. |

| trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivative | Asymmetric synthesis | 90% (95:5 ratio) | ¹H NMR with S-(+)-2,2,2-trifluoro-1-(9-anthryl)-ethanol (chiral shift reagent). |

| (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine intermediate | Resolution with (+)-3-bromocamphor-8-sulfonic acid | 96% | Not specified, likely polarimetry or chiral HPLC. |

Structure Activity Relationship Sar Studies

Elucidation of Pharmacophoric Elements within the Phenol (B47542), 3-(3S)-3-piperidinyl- Scaffold

The fundamental pharmacophore of the phenol, 3-(3S)-3-piperidinyl- scaffold consists of a phenolic hydroxyl group and a basic piperidine (B6355638) nitrogen atom. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, which is critical for interaction with biological targets. The piperidine ring provides a basic nitrogen center, which is typically protonated at physiological pH, allowing for ionic interactions. The spatial arrangement of these two key features, dictated by the chiral center at the 3-position of the piperidine ring, is a crucial determinant of biological activity.

Impact of Substituent Modifications on Biological Activity and Selectivity

Modifications to the aromatic ring, the piperidine ring, and the linker region (if present) can significantly influence the biological activity and selectivity of compounds containing the phenol, 3-(3S)-3-piperidinyl- scaffold.

Piperidine Ring Modifications (e.g., N-substituents, Positional Substitutions)

Modifications to the piperidine ring, including the introduction of substituents on the nitrogen atom (N-substituents) or at other positions on the ring, have a profound impact on pharmacological profiles.

N-Substituents: The nature of the substituent on the piperidine nitrogen is a key determinant of activity and selectivity. Bulky or lipophilic N-substituents can enhance binding to certain receptors by engaging in additional hydrophobic interactions. For example, in some opioid receptor modulators, larger N-substituents can increase potency. Conversely, smaller N-substituents may be preferred for other targets.

The following table summarizes the impact of various piperidine ring modifications on biological activity:

| Modification | Example Substituent(s) | Impact on Biological Activity |

| N-Substituent | Methyl, Phenylpropyl | Can modulate potency and receptor selectivity. For instance, a phenylpropyl group has been shown to enhance δ-opioid receptor binding in some analogs. |

| Positional Substitution | 3,4-dimethyl | Can enhance receptor antagonism. |

Structural Changes in Linker Regions and their Efficacy Modulation

In many biologically active molecules, the phenol, 3-(3S)-3-piperidinyl- scaffold is connected to other pharmacophoric elements via a linker. The length, flexibility, and chemical nature of this linker are critical for optimizing interactions with the target protein. Altering the linker can modulate the distance and relative orientation between key binding groups, thereby influencing efficacy. For instance, studies on multimodal anion exchange prototype libraries have shown that increasing the distance between a charged group and a hydrophobic group on a ligand can lead to earlier elution of model proteins in salt gradient experiments, indicating weaker binding. nih.gov

Stereochemical Requirements for Receptor Selectivity and Potency

The stereochemistry of the phenol, 3-(3S)-3-piperidinyl- scaffold is a paramount factor in determining receptor selectivity and potency. The (S)-configuration at the 3-position of the piperidine ring is often crucial for optimal interaction with specific biological targets. Enantiomers with the opposite (R)-configuration frequently exhibit significantly different or reduced activity.

Furthermore, the introduction of additional chiral centers, for example, through substitution on the piperidine ring, creates diastereomers that can have distinct pharmacological profiles. For instance, in the case of 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (B1256512) derivatives, the (3R,4R) and (3S,4S) isomers show different selectivities for opioid receptors. The (3R,4R) isomer displays preferential binding to κ-opioid receptors, while the (3S,4S) isomer may favor μ-opioid interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. While specific QSAR models for compounds solely based on the "Phenol, 3-(3S)-3-piperidinyl-" scaffold are not extensively reported in the provided search results, the principles of QSAR are highly applicable to this class of compounds.

QSAR models for analogous systems, such as phenolic antioxidants and piperidine derivatives, have been developed. nih.govnih.gov For phenolic antioxidants, parameters like the heat of formation and the energy of molecular orbitals have been used to predict their activity. nih.gov In the case of piperazinylalkylisoxazole analogues acting on the dopamine (B1211576) D3 receptor, hologram QSAR (HQSAR) and comparative molecular field analysis (CoMFA) have been successfully applied to explain binding affinities. nih.gov These approaches could be adapted to develop predictive models for the biological activity of novel derivatives of the phenol, 3-(3S)-3-piperidinyl- scaffold, aiding in the design of new ligands with desired properties.

Two-Dimensional and Three-Dimensional QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) methodologies are broadly categorized into two-dimensional (2D-QSAR) and three-dimensional (3D-QSAR) approaches, which are instrumental in the optimization of lead compounds like those in the piperidinyl-phenol series. researchgate.net

2D-QSAR models establish a relationship between biological activity and the 2D representation of a molecule. neovarsity.org These models utilize molecular descriptors calculated from the chemical structure's topology, such as constitutional, topological, and electronic parameters. sciepub.com The underlying principle is that the structural properties of molecules, encoded in these numerical descriptors, are directly related to their biological functions. researchgate.net For instance, in studies of phenolic antioxidants, descriptors like the number of hydroxyl groups and the energy of the highest occupied molecular orbital (E(homo)) have been used to create QSAR models that estimate antioxidant activity. nih.gov

3D-QSAR methods extend this concept by considering the three-dimensional conformation of the molecules. wikipedia.orgneovarsity.org These approaches require the 3D structures of a set of active compounds to be superimposed or aligned. wikipedia.org The models then correlate the biological activity with the surrounding molecular interaction fields (MIFs), which represent steric and electrostatic properties. wikipedia.org Two of the most widely used 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields around the aligned molecules on a 3D grid. wikipedia.orgnih.gov

CoMSIA also calculates steric and electrostatic fields but adds hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor fields, offering a more detailed analysis of the intermolecular interactions. nih.govimist.ma

In a study on a series of piperidine-based CCR5 receptor antagonists, both CoMFA and CoMSIA were employed to investigate the interaction between the antagonists and their receptor in the absence of a crystal structure. nih.gov The resulting 3D contour maps identified the specific structural features and physicochemical properties relevant to the observed biological activity. nih.gov

Table 1: Comparison of Typical Descriptors in 2D-QSAR and 3D-QSAR

| QSAR Type | Descriptor Category | Examples | Information Encoded |

|---|---|---|---|

| 2D-QSAR | Constitutional | Molecular Weight, Number of Multiple Bonds, Atom Counts. shd-pub.org.rs | Molecular composition and basic connectivity. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices. | Atom connectivity and branching. | |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, XlogP. sciepub.com | Electron distribution and hydrophobicity. | |

| 3D-QSAR | CoMFA Fields | Steric Fields, Electrostatic Fields. wikipedia.orgnih.gov | 3D shape and charge distribution. |

| CoMSIA Fields | Steric, Electrostatic, Hydrophobic, H-Bond Donor, H-Bond Acceptor Fields. nih.govimist.ma | Comprehensive intermolecular interaction potential. |

Development of Predictive Models for Phenol, 3-(3S)-3-piperidinyl- Analogue Series

The development of predictive QSAR models is a systematic process that involves constructing and validating a mathematical relationship between molecular descriptors and biological activity for a series of compounds. researchgate.net This process is crucial for prioritizing the synthesis of new analogues, thereby saving significant time and resources in drug discovery. imist.ma

The initial step involves compiling a dataset of molecules with known biological activities, which is then divided into a training set and a test set. sciepub.com The training set is used to build the model by establishing a correlation, often using statistical methods like Partial Least Squares (PLS) regression. nih.gov The model's robustness and internal predictive power are assessed using cross-validation techniques, which typically yield a cross-validated correlation coefficient (q² or Q²). sciepub.comnih.gov

Once a statistically sound model is developed, its true predictive ability is evaluated using the test set—a group of compounds not used in the model's creation. nih.gov The correlation between the predicted and actual activities for the test set compounds (expressed as R²pred) is a key indicator of the model's external validity. imist.ma For example, a 3D-QSAR study on EGFR inhibitors resulted in a model with a q² of 0.565 and an r² (non-cross-validated correlation coefficient) of 0.888, demonstrating its potential to predict the activity of new compounds in the series. nih.gov Similarly, a study on piperidine-based CCR5 antagonists successfully derived predictive 3D-QSAR models from a training set of 72 compounds, which were then validated against a test set of 19 compounds. nih.gov

The ultimate utility of these predictive models lies in their application to virtual screening and lead optimization. neovarsity.org The contour maps generated from 3D-QSAR models, such as CoMFA and CoMSIA, provide a visual guide for designing new molecules. nih.govimist.ma These maps highlight regions where modifications to the molecular structure—such as adding bulky groups for steric favorability or electronegative atoms for electrostatic interactions—are likely to enhance biological activity. imist.ma This allows medicinal chemists to rationally design novel analogues of the Phenol, 3-(3S)-3-piperidinyl- scaffold with a higher probability of improved potency and desired pharmacological properties.

Table 2: Example of Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description | Example Value (from EGFR Inhibitor Study nih.gov) |

|---|---|---|---|

| Cross-Validated Correlation Coefficient | q² (or Q²) | Measures the internal predictive ability of the model, determined by cross-validation. | 0.565 |

| Non-Cross-Validated Correlation Coefficient | r² | Indicates the goodness of fit of the model for the training set data. | 0.888 |

| Predictive Correlation Coefficient | R²pred | Measures the predictive power of the model for an external test set. | Not specified in abstract |

| Mean Absolute Error | MAE | Represents the average absolute difference between predicted and experimental values. | 0.308 (Training Set), 0.526 (Test Set) |

Molecular Mechanisms and Targets

Enzyme Interaction Studies of Phenolic and Piperidinyl Compounds

The phenolic and piperidinyl moieties are known to interact with various enzymes, influencing their catalytic activity. These interactions can be quantified and classified to understand the compound's modulatory effects on metabolic and signaling pathways.

Enzyme inhibition studies provide quantitative measures of a compound's potency as an inhibitor. Key parameters determined in these studies include the inhibition constant (K_i), the Michaelis constant (K_m), and the maximum reaction velocity (V_max).

For instance, studies on phenol (B47542) and its derivatives as inhibitors of Phenylalanine Ammonia-Lyase (PAL) have yielded specific kinetic data. For phenol, the inhibition constant (K_i) was determined to be 2.1 +/- 0.5 mM, with an alphaK_i of 3.45 +/- 0.95 mM. nih.gov This indicates the affinity of the inhibitor for the enzyme.

Similarly, research on carbonic anhydrase (CA) inhibitors has provided kinetic data for various compounds. While specific data for "Phenol, 3-(3S)-3-piperidinyl-" is not detailed, related phenolic compounds and their derivatives have been shown to be micromolar inhibitors of certain CA isoforms. mdpi.com For example, a series of phenolic acids were found to be low micromolar inhibitors of β-carbonic anhydrases from Mycobacterium tuberculosis. mdpi.com

Table 1: Enzyme Inhibition Kinetic Parameters for Phenolic Compounds

| Compound | Enzyme | K_i (mM) | αK_i (mM) | Source |

|---|---|---|---|---|

| Phenol | Phenylalanine Ammonia-Lyase | 2.1 +/- 0.5 | 3.45 +/- 0.95 | nih.gov |

| ortho-cresol | Phenylalanine Ammonia-Lyase | 0.8 +/- 0.2 | 3.4 +/- 0.2 | nih.gov |

| meta-cresol | Phenylalanine Ammonia-Lyase | 2.85 +/- 0.15 | 18.5 +/- 1.5 | nih.gov |

Enzyme inhibitors can be classified based on their mechanism of action as competitive, non-competitive, or uncompetitive. ucl.ac.ukmicrobenotes.comsavemyexams.com A competitive inhibitor vies with the substrate for the enzyme's active site. ucl.ac.uksavemyexams.com In contrast, a non-competitive inhibitor binds to a different site on the enzyme (an allosteric site), altering its conformation and reducing its activity, irrespective of substrate binding. ucl.ac.ukmicrobenotes.comsavemyexams.com An uncompetitive inhibitor binds only to the enzyme-substrate complex. microbenotes.comresearchgate.net

Studies on the inhibition of Phenylalanine Ammonia-Lyase (PAL) by phenol and its cresol (B1669610) derivatives revealed a mixed-type inhibition. nih.gov This suggests that these inhibitors can bind to both the free enzyme and the enzyme-substrate complex. nih.gov In contrast, para-cresol did not show any inhibitory effect on PAL. nih.gov The synergistic inhibition observed when these phenols are paired with glycine (B1666218) implies that the inhibitors bind at the active site, mimicking the substrate's structure. nih.gov

For the serotonin (B10506) transporter (SERT), a study on the compound N-formyl-1,3-bis (3,4-methylenedioxyphenyl)-prop-2-yl-amine (ECSI#6) demonstrated an uncompetitive inhibition mechanism. elifesciences.org This was evidenced by the fact that the inhibition of serotonin uptake was enhanced with increasing serotonin concentrations. elifesciences.org

Carbonic Anhydrase (CA): Phenols are a known class of carbonic anhydrase inhibitors. mdpi.comnih.gov Phenol itself has been identified as a competitive inhibitor of human carbonic anhydrase II (hCA II). mdpi.com X-ray crystallography has shown that two phenol molecules can bind to hCA II, with one molecule binding within the active site. mdpi.com Certain phenolic acids have demonstrated low micromolar inhibition of β-CAs from Mycobacterium tuberculosis without significantly affecting the common human isoforms CA I and II. mdpi.com

Phenylalanine Ammonia-Lyase (PAL): PAL, an enzyme that catalyzes the conversion of L-phenylalanine to trans-cinnamic acid, is inhibited by phenol and some of its derivatives. nih.govebi.ac.uk This inhibition is of a mixed type. nih.gov The structure of the inhibitor plays a crucial role, as evidenced by the lack of inhibition by para-cresol. nih.gov

Cytochrome P450 (CYP): The cytochrome P450 enzymes are a superfamily of monooxygenases involved in the metabolism of a wide range of compounds. Phenolic compounds have the potential to inhibit various CYP isoforms. researchgate.netphcog.com For example, the synthetic peroxide antimalarial OZ439 was found to inhibit CYP3A4 through both direct and mechanism-based inhibition. nih.gov While specific data for "Phenol, 3-(3S)-3-piperidinyl-" is not available, its phenolic structure suggests a potential for interaction with CYP enzymes.

Receptor Binding and Selectivity Profiling

The interaction of "Phenol, 3-(3S)-3-piperidinyl-" and its derivatives with various receptors, particularly opioid receptors and monoamine transporters, has been a significant area of research.

The trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold is a well-established pharmacophore for opioid receptor antagonists. acs.orgnih.gov Derivatives of this scaffold have shown potent and selective antagonism at the kappa opioid receptor (KOR). nih.govnih.gov For instance, JDTic, a compound containing this piperidine (B6355638) moiety, is a potent and selective KOR antagonist. nih.gov The phenolic hydroxyl group is a critical "address" group for kappa affinity and antagonist activity. acs.org

Studies on various N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have shown that they are pure opioid receptor antagonists, with the N-substituent influencing potency and selectivity. acs.orgnih.gov The (3R,4R)-isomer is generally a more potent antagonist than the (3S,4S)-isomer. acs.orgnih.gov Removal of the 3- and 4-methyl groups can reduce potency but still maintain antagonist activity. acs.org

Table 2: Opioid Receptor Antagonist Activity of Piperidine Derivatives

| Compound | Receptor | K_e (nM) | Selectivity | Source |

|---|---|---|---|---|

| JDTic (3) | Kappa | 0.02 | Highly selective for kappa | nih.govacs.org |

| 8a | Kappa | 0.03 | 100-fold vs μ, 800-fold vs δ | nih.gov |

| 8e | Kappa | 0.03 | >100-fold vs μ, 28500-fold vs δ | nih.gov |

| 4b (N-phenylpropyl) | Mu | 0.88 | - | acs.orgnih.gov |

| 4b (N-phenylpropyl) | Delta | 13.4 | - | acs.orgnih.gov |

| 4b (N-phenylpropyl) | Kappa | 4.09 | - | acs.orgnih.gov |

The monoamine transporters (MATs), including the dopamine (B1211576) transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET), are crucial for regulating neurotransmitter levels in the synapse. nih.gov Piperidine-based compounds have been investigated as inhibitors of these transporters. researchgate.netresearchgate.net

Inhibition of MATs can occur through competitive binding to the transporter, preventing the reuptake of the neurotransmitter. nih.govnih.gov Some inhibitors can also induce reverse transport or efflux of the neurotransmitter. nih.gov The affinity and selectivity of a compound for the different MATs determine its pharmacological profile, which can range from a selective inhibitor of one transporter to a triple reuptake inhibitor (TRI) that blocks all three. researchgate.netnih.gov

For example, various derivatives of 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol have been synthesized and tested for their MAT inhibitory activity. researchgate.net Some of these compounds, such as the 3-hydroxyphenyl derivative 10f, exhibited a triple reuptake inhibitory profile with K_i values of 31.3, 40, and 38.5 nM for DAT, SERT, and NET, respectively. researchgate.net Another compound, D-473, showed a preference for SERT, with uptake inhibition K_i values of 70.4, 9.18, and 39.7 nM for DAT, SERT, and NET, respectively, in cells expressing the human transporters. researchgate.netplos.org

Table 3: Monoamine Transporter Inhibition by Piperidine and Related Derivatives

| Compound | DAT K_i (nM) | SERT K_i (nM) | NET K_i (nM) | Profile | Source |

|---|---|---|---|---|---|

| 10f | 31.3 | 40 | 38.5 | Triple Reuptake Inhibitor | researchgate.net |

| D-473 | 70.4 | 9.18 | 39.7 | Serotonin Preferring TRI | researchgate.netplos.org |

| D-142 | 59.3 | 14.7 | 29.3 | Triple Reuptake Inhibitor | researchgate.net |

Mechanistic Insights into Molecular Interactions

Hydrogen bonding is a fundamental interaction governing the recognition of ligands by their protein targets. In the context of Phenol, 3-(3S)-3-piperidinyl- and related compounds binding to the histamine (B1213489) H3 receptor, specific hydrogen bonds play a critical role. The protonated amine nitrogen of the piperidine ring is a key hydrogen bond donor. plos.org This positively charged nitrogen forms a crucial salt bridge, a combination of a hydrogen bond and an electrostatic interaction, with the highly conserved aspartic acid residue at position 3.32 (Asp114) or a glutamic acid at position 5.46 (E206) in the transmembrane (TM) domains of the H3R. mdpi.complos.orgnih.govmdpi.comacs.org

The binding of a ligand to a receptor can induce conformational changes that are essential for signal transduction. While direct evidence for allosteric modulation by Phenol, 3-(3S)-3-piperidinyl- itself is limited in the provided search results, the general principles of GPCR activation and antagonism involve significant conformational shifts. The binding of antagonists like the derivatives of this compound stabilizes an inactive conformation of the receptor, preventing the conformational changes required for G-protein coupling and subsequent signaling. plos.org

Molecular dynamics simulations of ligands at the H3R suggest that the binding process is dynamic. Ligands can shift within the binding pocket, and the receptor itself is flexible. mdpi.com For instance, simulations have shown that a ligand's flexible linker can allow parts of the molecule to move between different extracellular loops (ECL2 and ECL3). mdpi.com This dynamic interaction, where the binding of a ligand can lead to subtle or significant changes in the receptor's shape, is known as induced fit. This process ensures an optimal and high-affinity binding pose. The breaking and forming of specific interactions between transmembrane helices are associated with receptor activation, and antagonists work by preventing these necessary rearrangements. plos.org

The phenolic group in Phenol, 3-(3S)-3-piperidinyl- is electrochemically active and can undergo redox reactions. Phenols are known to be good reducing agents and can be oxidized, a property that is central to their role as antioxidants. tandfonline.comnih.govresearchgate.net The oxidation of a phenol typically involves the loss of an electron and a proton from the hydroxyl group to form a phenoxyl radical. acs.org This process is often irreversible, as the resulting radical can undergo further reactions like dimerization. tandfonline.com

Electrochemical methods, such as cyclic voltammetry, are powerful tools for studying the redox behavior of phenolic compounds. tandfonline.comnih.govresearchgate.net These methods can determine the oxidation potential of a compound, which is a measure of how easily it donates electrons. tandfonline.comelectrochemsci.org A lower oxidation potential generally corresponds to a higher antioxidant capacity. nih.govwiley.com The oxidation potential of a phenol is influenced by the substituents on the aromatic ring. wiley.com Electron-donating groups lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups increase it. tandfonline.com

The oxidation of phenols can lead to the formation of quinones. sketchy.commedlifemastery.comjove.comlibretexts.orglibretexts.org For example, p-hydroquinone can be oxidized to p-benzoquinone. medlifemastery.comlibretexts.org This redox couple is reversible and plays a crucial role in biological systems, such as in the electron transport chain where ubiquinones (B1209410) (coenzyme Q) act as electron carriers. sketchy.comlibretexts.orglibretexts.org The electrochemical properties of the phenolic moiety in Phenol, 3-(3S)-3-piperidinyl- are therefore relevant to its potential biological activities, particularly those involving electron transfer reactions.

| Property | Description | Significance |

|---|---|---|

| Oxidation | Phenols can be oxidized to form phenoxyl radicals, which can then be converted to quinones. sketchy.commedlifemastery.com This is an electron transfer process. tandfonline.com | Underlies the antioxidant activity of phenolic compounds. tandfonline.comnih.gov |

| Reduction | Quinones can be reduced back to hydroquinones (dihydroxybenzenes). sketchy.commedlifemastery.com | Important for biological redox cycling, as seen with ubiquinones. libretexts.orglibretexts.org |

| Oxidation Potential | A measure of the ease with which a phenol donates electrons. It is affected by ring substituents. tandfonline.comwiley.com | Lower potentials often correlate with higher antioxidant activity. nih.govwiley.com |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations are powerful for verifying spectral data and predicting structural parameters. plos.org These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of a molecule's electronic landscape, providing a basis for understanding its stability and chemical behavior. unipd.itnih.gov

Density Functional Theory (DFT) Applications.3ds.comnih.govarxiv.org

Density Functional Theory (DFT) has become a popular and effective method for studying the electronic structure of molecules since the early 1990s. umn.edu It is frequently employed to investigate the mechanisms of chemical reactions, such as the alkylation of phenol (B47542). rsc.org For Phenol, 3-(3S)-3-piperidinyl-, DFT calculations, often using hybrid functionals like B3LYP, are instrumental in optimizing the molecular geometry to its lowest energy state. plos.orgiucr.org This process confirms that the predicted structure represents a true energy minimum by ensuring the absence of imaginary frequencies in the vibrational analysis. plos.org

Table 1: Representative DFT-Calculated Parameters for a Phenolic Piperidine (B6355638) Derivative

| Parameter | Calculated Value | Significance |

| Total Energy | Varies (e.g., in Hartrees) | Indicates the stability of the optimized geometry. |

| Dipole Moment | Varies (e.g., in Debye) | Quantifies the overall polarity of the molecule. nih.gov |

| C-C Bond Lengths (Phenol Ring) | ~1.36-1.39 Å | Reflects the aromatic character of the phenyl group. nih.gov |

| C-O Bond Length (Phenol) | ~1.37 Å | Provides insight into the strength and nature of the phenolic hydroxyl bond. nih.gov |

| Piperidine Ring Conformation | Typically Chair | The most stable conformation for the piperidine ring. iucr.org |

Note: The values in this table are illustrative and would be specific to the exact level of theory and basis set used in the calculation for Phenol, 3-(3S)-3-piperidinyl-.

Semi-Empirical Methods and their Predictive Capabilities.arxiv.org

Semi-empirical methods, such as AM1, PM3, and MNDO, offer a computationally less intensive alternative to ab initio methods like DFT. uomustansiriyah.edu.iqnih.govdtic.mil These methods are based on the Hartree-Fock formalism but incorporate empirical parameters to simplify calculations, making them suitable for larger molecules. uomustansiriyah.edu.iqnih.gov They are particularly useful for initial conformational searches and for calculating properties like heats of formation and dipole moments. uomustansiriyah.edu.iqescholarship.org

While methods like AM1 might yield slightly higher HOMO-LUMO energy gaps compared to experimental values, they are valuable for trend analysis within a series of related compounds. lew.ro For Phenol, 3-(3S)-3-piperidinyl-, semi-empirical calculations could be used for a preliminary screening of its conformational landscape before undertaking more computationally expensive DFT optimizations. escholarship.org The accuracy of these methods is largely dependent on the parameterization for the specific types of molecules being studied. nih.gov

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis.3ds.com

The Molecular Electrostatic Potential (MEP) is a crucial tool for understanding and predicting how a molecule will interact with other species, particularly in electrophilic and nucleophilic reactions. irjweb.comuni-muenchen.de It maps the electrostatic potential onto the molecule's electron density surface, providing a visual guide to its charge distribution. uni-muenchen.dedtic.mil

In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (blue) are electron-deficient and represent likely sites for nucleophilic attack. uni-muenchen.descispace.com For Phenol, 3-(3S)-3-piperidinyl-, the MEP would likely show a negative potential around the phenolic oxygen and the nitrogen of the piperidine ring, highlighting these as potential hydrogen bond acceptor sites. dtic.mil The analysis of MEP is valuable for understanding intermolecular interactions, such as those involved in receptor binding. scispace.comtandfonline.com The potential on a proton-donating atom, as calculated by methods like TDDFT, has been shown to correlate with properties like the excited-state acid dissociation constant (pKa*). rsc.org

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO Interactions).3ds.com

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. irjweb.comwuxiapptec.com For Phenol, 3-(3S)-3-piperidinyl-, the HOMO is likely to be localized on the electron-rich phenol ring, while the LUMO may be distributed over the piperidine moiety. The energy of these orbitals and their gap can be calculated using DFT methods, and these values are crucial for predicting the molecule's behavior in chemical reactions and its electronic absorption properties. frontiersin.orgnih.gov

Table 2: Illustrative FMO Data for a Phenolic Compound

| Orbital | Energy (eV) | Significance |

| HOMO | Varies (e.g., -5 to -7 eV) | Electron-donating capacity. |

| LUMO | Varies (e.g., -1 to 1 eV) | Electron-accepting capacity. |

| HOMO-LUMO Gap (ΔE) | Varies (e.g., 4 to 6 eV) | Indicator of chemical reactivity and stability. researchgate.net |

Note: These are representative energy ranges. Actual values for Phenol, 3-(3S)-3-piperidinyl- would depend on the computational method.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions.3ds.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the localized bonding within a molecule, translating the complex wavefunction into the familiar language of Lewis structures with bonds, lone pairs, and antibonding orbitals. uni-muenchen.deccl.netuba.ar This method is used to understand delocalization effects and intramolecular interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.denumberanalytics.com

The strength of these donor-acceptor interactions can be estimated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with electron delocalization from a filled NBO to an empty NBO. uni-muenchen.de For Phenol, 3-(3S)-3-piperidinyl-, NBO analysis could reveal hyperconjugative interactions, such as the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms into antibonding orbitals of adjacent bonds. scirp.orgnih.gov This analysis provides quantitative insights into the nature of chemical bonds, hybridization, and charge distribution. uba.arjoaquinbarroso.com

Table 3: Example of NBO Analysis Output

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP (O) | σ* (C-C) | Varies | Hyperconjugation |

| LP (N) | σ* (C-H) | Varies | Hyperconjugation |

| σ (C-H) | σ* (C-C) | Varies | Hyperconjugation |

Note: LP denotes a lone pair, and σ denotes an antibonding orbital. E(2) is the stabilization energy. The specific interactions and energies would be determined by an NBO calculation on Phenol, 3-(3S)-3-piperidinyl-.*

Molecular Docking and Dynamics Simulations for Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govmdpi.com This method is particularly valuable in medicinal chemistry for understanding how a ligand, such as Phenol, 3-(3S)-3-piperidinyl-, might interact with the active site of a biological target like a receptor or enzyme. researchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on their binding affinity. nih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the time-dependent behavior of the ligand-receptor complex. 3ds.comwustl.edu MD simulations solve Newton's equations of motion for the atoms in the system, providing a detailed view of the flexibility of the complex and the stability of the binding interactions over time. wustl.edunih.gov These simulations can reveal conformational changes in both the ligand and the target protein upon binding and can be used to refine the binding mode predicted by docking. arxiv.orgnih.gov For Phenol, 3-(3S)-3-piperidinyl-, which has potential applications in targeting the central nervous system, molecular docking and MD simulations would be crucial for identifying its specific molecular targets and elucidating its mechanism of action at an atomic level.

Ligand-Protein Docking for Binding Mode Prediction

Ligand-protein docking is a computational method used to predict the preferred orientation of a molecule when it binds to a protein target. This technique is crucial for understanding the binding mode and for predicting the affinity of a compound for its receptor.

In studies of piperidine derivatives, docking simulations have been instrumental in elucidating their interactions with various receptors. For instance, in the development of novel μ opioid receptor (MOR) agonists, docking studies were used to propose the binding affinity and selectivity of certain 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues. nih.govacs.org These studies suggested that specific substitutions on the piperidine and phenyl rings were critical for the binding affinity. nih.govacs.org

Similarly, research on piperidine-based compounds targeting the sigma-1 receptor (S1R) utilized docking to understand the binding mode of potent and selective ligands. nih.gov The computational analysis helped to identify key amino acid residues within the receptor's binding pocket that interact with the piperidine derivatives, providing a structural basis for their observed affinity and selectivity. nih.gov For example, docking of selective κ-opioid receptor (KOP) antagonists has shown that the charged piperidine nitrogen forms an ionic interaction with Asp138, a key residue in the binding pocket. researchgate.net

A common approach involves using a known co-crystallized ligand as a reference to validate the docking protocol before predicting the binding mode of new compounds. researchgate.net The accuracy of the prediction is often assessed by the docking score and visual inspection of the resulting poses. mdpi.com

Table 1: Example of Docking Data for a Piperidine Derivative at Opioid Receptors

| Compound | Target Receptor | Binding Affinity (Ki, nM) | Predicted Interacting Residues |

| (3R, 4S)-23 | μ Opioid Receptor (MOR) | 0.0021 | Not specified in abstract |

| (3R, 4S)-23 | δ Opioid Receptor (DOR) | 18.4 | Not specified in abstract |

| (3R, 4S)-23 | κ Opioid Receptor (KOR) | 25.8 | Not specified in abstract |

| Data derived from studies on 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues. nih.govacs.org |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to assess its conformational stability and the dynamics of the interactions over time. This method complements the static picture provided by docking studies.

MD simulations have been employed to study the stability of piperidine derivatives within the binding pockets of their target receptors. For a multi-target ligand of aminergic G protein-coupled receptors (GPCRs), MD simulations were performed to study the D2AAK4-receptor complexes. mdpi.com These simulations, often run for hundreds of nanoseconds, help to confirm the stability of the interactions predicted by docking and can reveal subtle conformational changes in both the ligand and the protein. mdpi.comnih.gov The root-mean-square deviation (RMSD) is a key metric used to evaluate the stability of the complex during the simulation. nih.gov

In the study of novel MOR agonists, MD simulations were used to propose the mechanism of receptor activation, going beyond the simple binding prediction. nih.govacs.org Similarly, for a potent sigma-1 receptor agonist, MD simulations revealed the crucial amino acid residues that interact with the compound, providing a more detailed understanding of the binding interactions. nih.gov These simulations can also be used to study the permeation of molecules across biological membranes, which is a critical aspect of drug absorption. mdpi.com

Table 2: Example Parameters from Molecular Dynamics Simulations of a Piperidine Derivative

| System | Simulation Time (ns) | Key Finding |

| D2AAK4-receptor complex | 200 | Confirmation of stable interaction with aminergic GPCRs |

| (3R, 4S)-23-MOR complex | Not specified in abstract | Proposed mechanism of MOR activation |

| Compound 1-S1R complex | Not specified in abstract | Identification of crucial interacting amino acid residues |

| Data derived from studies on various piperidine derivatives. nih.govacs.orgnih.govmdpi.com |

In Silico Prediction of Pharmacological Profiles and ADME Properties

In silico methods are widely used to predict the pharmacological profiles and the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions help in the early stages of drug discovery to prioritize compounds with favorable characteristics.

For new piperidine derivatives, web-based tools like SwissTargetPrediction can be used to predict potential protein targets and the spectrum of biological activities. clinmedkaz.org This approach helps in identifying the most likely therapeutic applications for a new compound. clinmedkaz.org

The prediction of ADME properties is crucial to assess the drug-likeness of a compound. Computational models can estimate various physicochemical properties such as lipophilicity (logP), pKa, and solubility, which are important determinants of a drug's pharmacokinetic behavior. nih.gov Furthermore, potential toxicity can be evaluated in silico. Studies on phenolic acid derivatives, for example, have used computational tools to assess their drug-likeness, pharmacokinetics, and toxicity profiles. frontiersin.org These in silico assessments are valuable for filtering out compounds that are likely to fail in later stages of development due to poor pharmacokinetic properties or toxicity.

Table 3: Example of In Silico Predicted Properties for Piperidine Derivatives

| Compound | Predicted Property | Value | Significance |

| Compound 1 | logP | Not specified | Lipophilicity, affects absorption and distribution |

| Compound 1 | pKa | Not specified | Ionization state at physiological pH, affects solubility and binding |

| Haloperidol | logP | Not specified | Reference compound for comparison |

| Haloperidol | pKa | Not specified | Reference compound for comparison |

| Data derived from studies on piperidine/piperazine-based compounds. nih.gov |

Metabolic Pathways in Vitro and Preclinical Models

Identification of Primary Metabolic Transformations

The biotransformation of a drug molecule is generally categorized into Phase I and Phase II reactions. nih.gov For a compound with the structural features of "Phenol, 3-(3S)-3-piperidinyl-", both phases of metabolism are anticipated.

Phase I reactions introduce or expose functional groups, typically making the molecule more polar. nih.gov For "Phenol, 3-(3S)-3-piperidinyl-", the following Phase I transformations are plausible:

Aromatic Hydroxylation: The phenolic ring is a likely site for hydroxylation, a common metabolic pathway for aromatic compounds. libretexts.org This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.gov

Piperidine (B6355638) Ring Oxidation: The piperidine ring can undergo various oxidative reactions. These may include hydroxylation at various positions on the ring or oxidation to form a lactam.

N-Dealkylation: Although the piperidine nitrogen is part of a heterocyclic ring, N-dealkylation is a potential, albeit likely minor, metabolic pathway for piperidine-containing compounds, often leading to ring opening. mdpi.comsci-hub.se

Oxidation of the Piperidinyl Group: The piperidinyl group itself can be a site for oxidation, potentially leading to the formation of various oxidized metabolites. researchgate.net

Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous molecules, which significantly increases water solubility and facilitates excretion. nih.govlibretexts.org

Glucuronidation: The phenolic hydroxyl group is a primary site for glucuronidation, one of the most common Phase II reactions. libretexts.orgnumberanalytics.com This process is catalyzed by UDP-glucuronosyltransferases (UGTs). numberanalytics.com

Sulfation: Sulfation is another major conjugation pathway for phenolic compounds, competing with glucuronidation. libretexts.orgnih.gov This reaction is mediated by sulfotransferases (SULTs). nih.gov

Enzyme Systems Involved in Metabolic Clearance (e.g., Cytochrome P450 Enzymes, UGTs)

The clearance of "Phenol, 3-(3S)-3-piperidinyl-" is expected to be mediated by a combination of Phase I and Phase II enzymes.

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is responsible for most Phase I oxidative metabolism. washington.edu Specific isoforms like CYP1A2, CYP2C9, CYP2D6, and CYP3A4 are commonly involved in the metabolism of phenolic and amine-containing compounds. criver.commdpi.com The specific CYP isoforms responsible would need to be identified through reaction phenotyping studies using recombinant human CYPs or selective chemical inhibitors. criver.com

UDP-Glucuronosyltransferases (UGTs): These enzymes are critical for the glucuronidation of the phenolic group. nih.gov Various UGT isoforms exist, and identifying the specific UGTs involved is important for understanding potential drug-drug interactions.

Sulfotransferases (SULTs): SULTs are responsible for the sulfation of the phenolic moiety. nih.gov

Characterization of Metabolite Structures using Advanced Analytical Techniques (e.g., LC/MS/MS)

The identification and structural elucidation of metabolites are performed using sophisticated analytical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): This is the cornerstone technique for metabolite identification. nih.govekb.eg It allows for the separation of the parent compound from its metabolites by liquid chromatography, followed by their detection and structural characterization using tandem mass spectrometry. nih.govekb.eg By analyzing the fragmentation patterns of the ions, the structures of the metabolites can be proposed. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, further aiding in the confirmation of elemental compositions. nih.gov

In Vitro Metabolic Stability and Pathway Elucidation Studies in Hepatocytes and Microsomes

In vitro systems are essential for studying metabolic stability and identifying metabolic pathways. srce.hrspringernature.com

Liver Microsomes: These are subcellular fractions containing a high concentration of CYP enzymes and UGTs, making them suitable for studying Phase I and some Phase II metabolism. srce.hrresearchgate.net Incubating the compound with liver microsomes from different species (e.g., rat, dog, human) can reveal species differences in metabolism. srce.hrnih.gov

Hepatocytes: As whole liver cells, hepatocytes contain a full complement of metabolic enzymes and cofactors, allowing for the investigation of both Phase I and Phase II metabolism, as well as transport processes. springernature.comnih.gov Studies in suspended or plated hepatocytes can determine the rate of metabolism (metabolic stability) and provide a more complete picture of the metabolic profile. nih.govaacrjournals.org

The following interactive table summarizes typical in vitro systems used for metabolic studies:

Table 1: In Vitro Systems for Metabolic Studies| In Vitro System | Primary Use | Advantages | Limitations |

|---|---|---|---|

| Liver Microsomes | Phase I (CYP) & some Phase II (UGT) metabolism | High enzyme concentration, easy to use, cost-effective. researchgate.net | Lacks cytosolic enzymes and cofactors for some Phase II reactions. srce.hr |

| Hepatocytes | Comprehensive Phase I & II metabolism, transport | Contains a full set of metabolic enzymes and cofactors. springernature.com | More complex to maintain, shorter viability for suspension cultures. nih.gov |

| Recombinant Enzymes | Reaction phenotyping (identifying specific enzymes) | Determines the contribution of individual enzymes (e.g., specific CYPs or UGTs). nih.gov | Does not reflect the complexity of the whole cell environment. |

Predictive Models for Metabolic Fate

Computational models are increasingly used to predict the metabolic fate of compounds in the early stages of drug discovery.

In Silico Models: Software programs like SyGMa and FAME 3 use rule-based systems and machine learning algorithms to predict potential sites of metabolism and the resulting metabolites. researchgate.netunivie.ac.at These models are trained on large databases of known metabolic transformations. researchgate.netunivie.ac.at

Physiologically Based Pharmacokinetic (PBPK) Modeling: While more complex, PBPK models can integrate in vitro metabolic data with physiological parameters to simulate the pharmacokinetic profile of a compound in vivo. nih.gov These models can help predict human clearance and potential drug-drug interactions.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Preclinical Pharmacological Characterization

In Vitro Functional Assays for Efficacy and Potency (e.g., [35S]GTPγS assays)

Functional assays, such as the [35S]GTPγS binding assay, are crucial for determining the efficacy and potency of a compound at G protein-coupled receptors (GPCRs). These assays measure the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits. nih.govcreative-bioarray.com This provides a direct measure of G protein activation following agonist binding. nih.govsemanticscholar.orgnih.gov

For (S)-3-(3-hydroxyphenyl)-N-propylpiperidine, studies have demonstrated a "protean agonist" profile at the dopamine (B1211576) D2 receptor. Specifically, it acts as a partial agonist when the D2 receptor is coupled to the Gαo1 G protein. In contrast, it functions as an antagonist or inverse agonist when the D2 receptor is coupled to Gαi1, Gαi2, and Gαi3 proteins. nih.govuni.lu This differential activity is dependent on the specific G protein subtype associated with the receptor.

While direct EC50 or Kb values from [35S]GTPγS assays for (3S)-3-(3-hydroxyphenyl)piperidine are not extensively detailed in the available literature, the qualitative description of its activity highlights its complex functional profile. The ability of sigma receptor agonists, such as the related compound (+)-3-PPP, to stimulate GTPase activity further suggests that this class of compounds can modulate G protein-coupled signaling pathways.

Radioligand Binding Assays for Receptor Affinity and Selectivity

Radioligand binding assays are employed to determine the affinity and selectivity of a compound for various receptors. These assays measure the displacement of a radiolabeled ligand from a receptor by the test compound, from which the inhibition constant (Ki) can be derived as a measure of binding affinity.

Studies on the enantiomers of 3-(3-hydroxyphenyl)-N-n-propylpiperidine (3-PPP) have revealed stereoselective binding profiles. The (+)-enantiomer of 3-PPP demonstrates high affinity for sigma receptors. nih.gov Equilibrium binding analysis of (+)-[3H]3-PPP in rat brain membranes has indicated the presence of both high-affinity (KH) and low-affinity (KL) binding sites for sigma ligands like (+)-3-PPP, cyclazocine, pentazocine, and (+)-SKF 10047. nih.gov The binding to these sites can be modulated by GTP-binding protein-modifying agents, suggesting a potential coupling of sigma receptors to G proteins. nih.govnih.gov

The affinity of (+)-3-PPP for these two sites has been reported with K H values ranging from 1.3 to 7.5 nM and K L values from 84 to 500 nM. nih.gov In contrast, antipsychotic drugs like haloperidol appear to interact with a single state of the sigma receptor. nih.gov

Cell-Based Functional Characterization of Target Modulation

Cell-based assays provide a more physiologically relevant context to study the functional consequences of compound-target interaction. These assays can measure various cellular responses, such as changes in second messenger levels, ion flux, or gene expression.

The functional activity of (S)-3-(3-hydroxyphenyl)-N-propylpiperidine at the dopamine D2 receptor has been characterized in cellular systems. Its protean agonism, demonstrating both agonistic and antagonistic/inverse agonistic properties depending on the coupled G protein, has been elucidated through studies in engineered cell lines expressing specific D2 receptor-G protein fusion proteins. nih.govuni.lu This highlights the compound's ability to differentially modulate D2 receptor signaling pathways.

Further cell-based functional characterization would be necessary to fully understand the downstream signaling effects of (3S)-3-(3-hydroxyphenyl)piperidine at its various targets and to explore its impact on cellular functions such as proliferation, viability, and apoptosis in different cell types.

In Vivo Pharmacological Evaluations in Animal Models

In vivo studies in animal models are essential to understand the pharmacological effects of a compound in a whole organism, providing insights into its pharmacodynamic properties and duration of action.